molecular formula C16H20N4O3S B2606891 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine CAS No. 1351594-87-0

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine

Cat. No.: B2606891
CAS No.: 1351594-87-0
M. Wt: 348.42
InChI Key: STMBCHMVROWHAL-UHFFFAOYSA-N
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Description

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a piperazine moiety, which is further functionalized with a phenoxyethyl sulfonyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Phenoxyethyl Group: The phenoxyethyl group can be introduced via nucleophilic substitution reactions, where a phenoxyethyl halide reacts with the piperazine derivative.

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, sulfonates, and other electrophiles or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition increases the levels of acetylcholine in the brain, which can help alleviate symptoms of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenoxyethyl sulfonyl group in 2-(4-((2-Phenoxyethyl)sulfonyl)piperazin-1-yl)pyrimidine imparts unique chemical properties and reactivity compared to its analogs. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c21-24(22,14-13-23-15-5-2-1-3-6-15)20-11-9-19(10-12-20)16-17-7-4-8-18-16/h1-8H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMBCHMVROWHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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